3-(1-adamantyl)-4-methoxy-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
3-(ADAMANTAN-1-YL)-4-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a unique structure combining an adamantane moiety, a methoxy group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-4-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 4-(adamantan-1-yl)thiazol-2-amine from 1-adamantyl bromomethyl ketone and thiourea . This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(ADAMANTAN-1-YL)-4-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzamide moiety would produce an amine derivative .
Scientific Research Applications
3-(ADAMANTAN-1-YL)-4-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Industry: The compound’s stability and reactivity make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 3-(ADAMANTAN-1-YL)-4-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The adamantane moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(Adamantan-1-yl)thiazol-2-amine: Shares the adamantane and thiazole moieties but lacks the methoxy and benzamide groups.
N-[4-(Adamantan-1-ylmethyl)-1,3-thiazol-2-yl]-3,4-dichlorobenzamide: Similar structure but with additional chlorine atoms.
Uniqueness
3-(ADAMANTAN-1-YL)-4-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of an adamantane moiety, a methoxy group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-4-methoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H24N2O2S/c1-25-18-3-2-16(19(24)23-20-22-4-5-26-20)9-17(18)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,22,23,24) |
InChI Key |
NCJGLHCJDZFMSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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